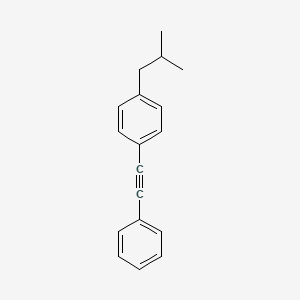

1-(2-Methylpropyl)-4-(phenylethynyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Metilpropil)-4-(feniletinil)benceno es un compuesto orgánico que pertenece a la clase de hidrocarburos aromáticos. Presenta un anillo de benceno sustituido con un grupo 2-metilpropil y un grupo feniletinil.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-(2-Metilpropil)-4-(feniletinil)benceno típicamente involucra la alquilación de derivados de benceno. Un método común es la alquilación de Friedel-Crafts, donde el benceno reacciona con cloruro de 2-metilpropil en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. El grupo feniletinil se puede introducir a través de una reacción de acoplamiento de Sonogashira, donde un alquino terminal (fenilacetileno) reacciona con un haluro de arilo en presencia de un catalizador de paladio y un cocatalizador de cobre.

Métodos de Producción Industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para obtener rendimientos y pureza más altos, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la destilación y la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones: 1-(2-Metilpropil)-4-(feniletinil)benceno puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador metálico, como paladio sobre carbono, para reducir el grupo alquino a un alqueno o alcano.

Sustitución: Las reacciones de sustitución aromática electrófila pueden ocurrir, donde el anillo de benceno sufre nitración, sulfonación o halogenación.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)

Reducción: Gas hidrógeno (H2), paladio sobre carbono (Pd/C)

Sustitución: Ácido nítrico (HNO3), ácido sulfúrico (H2SO4), halógenos (Cl2, Br2)

Principales Productos Formados:

Oxidación: Ácidos carboxílicos, cetonas

Reducción: Alquenos, alcanos

Sustitución: Derivados de nitrobenceno, derivados de benceno sulfonados, derivados de benceno halogenados

Aplicaciones Científicas De Investigación

1-(2-Metilpropil)-4-(feniletinil)benceno tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de nuevos materiales y productos farmacéuticos.

Biología: El compuesto se puede utilizar en estudios que involucran la señalización celular y las interacciones moleculares debido a su estructura aromática.

Industria: Se puede utilizar en la producción de polímeros, resinas y otros materiales avanzados.

Mecanismo De Acción

El mecanismo por el cual 1-(2-Metilpropil)-4-(feniletinil)benceno ejerce sus efectos depende de su interacción con los objetivos moleculares. La estructura aromática le permite participar en interacciones π-π, enlaces de hidrógeno e interacciones hidrofóbicas. Estas interacciones pueden influir en varias vías biológicas, incluida la actividad enzimática, la unión al receptor y la transducción de señales.

Compuestos Similares:

1-(2-Metilpropil)-4-(fenil)benceno: Carece del grupo etinil, lo que lleva a una reactividad y aplicaciones diferentes.

1-(2-Metilpropil)-4-(etinil)benceno: Estructura similar pero sin el grupo fenil, lo que afecta sus propiedades químicas y usos.

1-(2-Metilpropil)-4-(feniletil)benceno: Contiene un grupo etilo en lugar de un grupo etinil, lo que resulta en un comportamiento químico diferente.

Unicidad: 1-(2-Metilpropil)-4-(feniletinil)benceno es único debido a la presencia de los grupos 2-metilpropil y feniletinil, que confieren propiedades químicas y físicas distintas. Estas características estructurales lo hacen valioso en diversas aplicaciones de investigación e industriales.

Comparación Con Compuestos Similares

1-(2-Methylpropyl)-4-(phenyl)benzene: Lacks the ethynyl group, leading to different reactivity and applications.

1-(2-Methylpropyl)-4-(ethynyl)benzene: Similar structure but without the phenyl group, affecting its chemical properties and uses.

1-(2-Methylpropyl)-4-(phenylethyl)benzene: Contains an ethyl group instead of an ethynyl group, resulting in different chemical behavior.

Uniqueness: 1-(2-Methylpropyl)-4-(phenylethynyl)benzene is unique due to the presence of both the 2-methylpropyl and phenylethynyl groups, which confer distinct chemical and physical properties. These structural features make it valuable in various research and industrial applications.

Propiedades

Número CAS |

675855-63-7 |

|---|---|

Fórmula molecular |

C18H18 |

Peso molecular |

234.3 g/mol |

Nombre IUPAC |

1-(2-methylpropyl)-4-(2-phenylethynyl)benzene |

InChI |

InChI=1S/C18H18/c1-15(2)14-18-12-10-17(11-13-18)9-8-16-6-4-3-5-7-16/h3-7,10-13,15H,14H2,1-2H3 |

Clave InChI |

KCHGENSBVCNMNA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC1=CC=C(C=C1)C#CC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.